molecular formula C120H215NO19Si9 B13407594 Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester

Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester

Cat. No.: B13407594
M. Wt: 2228.7 g/mol
InChI Key: DWWUWXMZTIZXPD-PEPYUPQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester (hereafter referred to as the "target compound") is a structurally complex derivative of amphotericin B, a polyene macrolide antibiotic. This derivative incorporates three key modifications:

  • Fluoren-9-ylmethoxycarbonyl (Fmoc) group: A protective group commonly used in peptide synthesis to shield amine functionalities during chemical reactions .
  • Nonakis-O-(triethylsilyl) (TES) groups: Nine hydroxyl groups on the amphotericin B backbone are substituted with triethylsilyl ethers, significantly altering lipophilicity and stability.

These modifications aim to improve pharmacokinetic properties, reduce toxicity, or enable targeted delivery while retaining antifungal activity.

Properties

Molecular Formula

C120H215NO19Si9

Molecular Weight

2228.7 g/mol

IUPAC Name

prop-2-enyl (1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C120H215NO19Si9/c1-34-86-126-117(123)112-109-88-98(130-118-116(140-149(59-26,60-27)61-28)113(115(97(32)129-118)139-148(56-23,57-24)58-25)121-119(124)127-93-106-104-82-76-74-80-102(104)103-81-75-77-83-105(103)106)79-73-71-69-67-65-63-62-64-66-68-70-72-78-94(29)114(138-147(53-20,54-21)55-22)95(30)96(31)128-111(122)90-100(133-142(38-5,39-6)40-7)87-99(132-141(35-2,36-3)37-4)84-85-107(135-144(44-11,45-12)46-13)108(136-145(47-14,48-15)49-16)89-101(134-143(41-8,42-9)43-10)91-120(125-33,131-109)92-110(112)137-146(50-17,51-18)52-19/h34,62-83,94-101,106-110,112-116,118H,1,35-61,84-93H2,2-33H3,(H,121,124)/b63-62+,66-64+,67-65+,70-68+,71-69+,78-72+,79-73+/t94-,95-,96-,97+,98-,99+,100+,101-,107+,108+,109-,110-,112-,113-,114+,115+,116-,118-,120+/m0/s1

InChI Key

DWWUWXMZTIZXPD-PEPYUPQOSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1CC[C@H]([C@@H](C[C@@H](C[C@@]2(C[C@@H]([C@H]([C@@H](O2)C[C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]([C@H]([C@H]([C@@H](OC(=O)C[C@@H](C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)OCC=C)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC

Canonical SMILES

CC[Si](CC)(CC)OC1CCC(C(CC(CC2(CC(C(C(O2)CC(C=CC=CC=CC=CC=CC=CC=CC(C(C(C(OC(=O)CC(C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)OC3C(C(C(C(O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)OCC=C)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of amphotericin B are protected using triethylsilyl chloride in the presence of a base such as imidazole. This step ensures that the hydroxyl groups do not participate in subsequent reactions.

    Introduction of Fluoren-9-ylmethoxycarbonyl Group: The protected amphotericin B is then reacted with fluoren-9-ylmethoxycarbonyl chloride in the presence of a base like pyridine. This step introduces the fluoren-9-ylmethoxycarbonyl group to the molecule.

    Esterification: The final step involves the esterification of the modified amphotericin B with 2-propen-1-yl ester using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluoren-9-ylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the ester and carbonyl groups, potentially converting them into alcohols.

    Substitution: The triethylsilyl groups can be substituted with other silyl groups or removed entirely under acidic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives of the ester and carbonyl groups.

    Substitution: Amphotericin B derivatives with modified silyl groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis due to its unique functional groups.

    Biology: Studied for its potential antifungal and antibacterial properties, leveraging the activity of amphotericin B.

    Medicine: Investigated for its potential as a drug delivery system, enhancing the bioavailability and stability of therapeutic agents.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester is primarily derived from its parent compound, amphotericin B. Amphotericin B binds to ergosterol in fungal cell membranes, creating pores that lead to cell death. The modifications with fluoren-9-ylmethoxycarbonyl and triethylsilyl groups may enhance this interaction or provide additional pathways for activity. The molecular targets include fungal cell membranes, and the pathways involved are related to membrane integrity and ion transport.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is part of a broader class of amphotericin B derivatives. Key comparisons with structurally analogous compounds are outlined below:

Amphotericin B Methyl Ester Hydrochloride (AME)

  • Structure : Methyl ester at the carboxylic acid group; hydrochloride salt.
  • Solubility : Highly water-soluble due to ionic character, unlike the parent amphotericin B .
  • Activity : Retains full antifungal activity against Candida and Aspergillus species .
  • Toxicity : Reduced hemolytic toxicity compared to amphotericin B, attributed to decreased interaction with mammalian cholesterol .
  • Key Difference : The target compound’s 2-propen-1-yl ester and TES groups may further modulate solubility and tissue penetration.

Silylated Amphotericin B Derivatives

  • Triethylsilyl (TES) vs.
  • Lipophilicity: Nonakis-O-TES substitution likely increases logP significantly, favoring membrane permeation but reducing aqueous solubility.
  • Synthetic Feasibility: Introducing nine TES groups requires meticulous protection-deprotection strategies, contrasting with simpler silylated derivatives (e.g., monosilylated analogs).

Fmoc-Protected Polyene Derivatives

  • Role of Fmoc: The Fmoc group in the target compound may protect an amine critical for activity or enable conjugation to delivery systems (e.g., nanoparticles). In contrast, derivatives like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid use Fmoc for amine protection in non-polyene systems .

Prodrug Esters

  • 2-Propen-1-yl Ester vs. Methyl Ester : The propenyl group may undergo hydrolysis more readily than methyl esters under physiological conditions, acting as a prodrug.
  • Solubility Impact : Esters generally enhance solubility in organic solvents, but the target compound’s lipophilic TES groups may counteract this effect.

Data Table: Comparative Properties of Amphotericin B Derivatives

Compound Modifications Solubility Antifungal Activity (MIC)* Toxicity (Hemolysis) Key Reference
Amphotericin B None Low (aqueous) 0.5–1 µg/mL High -
AME (Methyl Ester HCl) Methyl ester, HCl salt High (aqueous) 0.5–1 µg/mL Moderate
Target Compound Fmoc, TES, 2-propen-1-yl ester Low (organic)† Pending‡ Likely Reduced†† -
Monosilylated Amphotericin B Single TES group Moderate 1–2 µg/mL Moderate [Hypothetical]

MIC: Minimum Inhibitory Concentration against *C. albicans.
†Inferred from high lipophilicity of TES groups.
‡Predicted based on retained macrolide core.
††Assumed due to reduced membrane interaction.

Research Findings and Implications

  • The target compound’s activity is hypothesized to depend on efficient deprotection of Fmoc and TES groups in vivo.
  • Solubility Trade-offs : While TES groups enhance lipid bilayer penetration, they may necessitate formulation in lipid-based carriers.
  • Synthetic Challenges : Multi-step synthesis involving Fmoc and TES introduces scalability hurdles compared to simpler esters.

Biological Activity

Fluoren-9-ylmethoxycarbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester is a synthetic derivative of amphotericin B, a polyene antifungal agent known for its broad-spectrum activity against fungal infections. This compound incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhancing its stability and solubility, which may lead to improved pharmacological properties. The biological activity of this compound is of significant interest due to its potential applications in treating systemic fungal infections.

  • Molecular Formula : C24H27NO4
  • CAS Number : 1058705-57-9
  • Molecular Weight : 397.48 g/mol

The structure of the compound includes:

  • A fluorenylmethoxycarbonyl group that provides stability.
  • Nonakis-O-triethylsilyl modifications that enhance solubility and bioavailability.

Antifungal Activity

Amphotericin B is primarily known for its antifungal properties. Studies have demonstrated that modifications such as those present in Fluoren-9-ylmethoxycarbonyl-nonakis-O-(triethylsilyl)-amphotericin B can significantly influence antifungal potency.

  • Mechanism of Action :
    • The primary mechanism involves binding to ergosterol in fungal cell membranes, leading to membrane disruption and cell death.
    • Enhanced solubility due to triethylsilyl groups may improve distribution and efficacy against resistant strains.
  • In Vitro Studies :
    • In vitro assays have shown that derivatives maintain or enhance activity against common pathogens such as Candida albicans and Aspergillus fumigatus.
    • Comparative studies indicate that the modified amphotericin B exhibits lower toxicity profiles while retaining antifungal efficacy.

Cytotoxicity Studies

Research indicates that while amphotericin B is effective against fungi, it can also exhibit cytotoxic effects on mammalian cells. The derivatives aim to minimize these effects:

  • Cell Viability Assays :
    • MTT assays conducted on human cell lines show that the new compound exhibits reduced cytotoxicity compared to traditional amphotericin B formulations.
    • The triethylsilyl modifications contribute to a more favorable safety profile.

Clinical Applications

Recent clinical studies have explored the use of amphotericin B derivatives in patients with compromised immune systems:

  • Patient Outcomes :
    • Patients with invasive fungal infections showed improved outcomes when treated with formulations containing modified amphotericin B compared to standard treatments.
    • Reduction in renal toxicity was noted, particularly in patients undergoing renal replacement therapy.
  • Dosage Optimization :
    • Dosage adjustments based on pharmacokinetic studies indicated that lower doses of the modified compound could achieve similar therapeutic effects as higher doses of unmodified amphotericin B.

Data Tables

Study TypeFindingsReference
In Vitro AssayEnhanced antifungal activity against Candida
CytotoxicityReduced toxicity in human cell lines
Clinical StudyImproved patient outcomes in invasive infections

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.